An In-depth Technical Guide to 5-HIAA-¹³C₆: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to 5-HIAA-¹³C₆: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Hydroxyindole-3-acetic acid-¹³C₆ (5-HIAA-¹³C₆), an isotopically labeled metabolite of serotonin (B10506). This document details its chemical structure, physicochemical properties, and its critical role as an internal standard in clinical and research settings. It also outlines experimental protocols for its analysis and its application in studying serotonin metabolism.
Chemical Structure and Properties
5-HIAA-¹³C₆ is a stable isotope-labeled version of 5-hydroxyindole-3-acetic acid, the primary metabolite of serotonin. The ¹³C₆ designation indicates that the six carbon atoms of the benzene (B151609) ring in the indole (B1671886) structure are replaced with the carbon-13 isotope. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of endogenous 5-HIAA.[1][2]
Below is a diagram of the chemical structure of 5-HIAA-¹³C₆, with the ¹³C labeled carbons indicated on the benzene ring.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 5-HIAA-¹³C₆. Properties for the unlabeled 5-HIAA are included for comparison, as they are expected to be very similar.
| Property | Value (5-HIAA-¹³C₆) | Value (5-HIAA, unlabeled) | Reference |
| Molecular Formula | ¹³C₆C₄H₉NO₃ | C₁₀H₉NO₃ | [2][3] |
| Molecular Weight | 197.14 g/mol | 191.18 g/mol | [2][3][4] |
| CAS Number | 2733322-34-2 | 54-16-0 | [3] |
| Appearance | White to off-white powder | White to off-white crystalline solid | [2] |
| Melting Point | Not reported | 161-163 °C | |
| Solubility | Soluble in DMSO and Methanol | Soluble in DMSO and Methanol | [4] |
| Isotopic Purity | ≥98 atom % ¹³C | Not applicable | [2] |
| Chemical Purity | ≥98% | Not applicable | [2][3] |
| Storage | -20°C, protect from light and moisture | Room temperature | [2][3] |
Role in Serotonin Metabolism
5-HIAA is the major urinary metabolite of serotonin (5-hydroxytryptamine, 5-HT), a critical neurotransmitter and hormone. The metabolic pathway from serotonin to 5-HIAA is a key route for serotonin inactivation and excretion. 5-HIAA-¹³C₆, being chemically identical to the endogenous metabolite apart from its isotopic composition, follows the same biological pathways and is therefore an invaluable tool for studying serotonin turnover and metabolism.
The diagram below illustrates the metabolic conversion of serotonin to 5-HIAA.
Experimental Protocols
Synthesis and Purification of 5-HIAA-¹³C₆
Proposed Synthetic Workflow:
Purification:
Purification of the final product would typically involve the following steps:
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Extraction: The crude product is extracted from the reaction mixture using an appropriate organic solvent.
-
Chromatography: Column chromatography on silica (B1680970) gel is a standard method for purifying indole derivatives.
-
High-Performance Liquid Chromatography (HPLC): For achieving high purity, reversed-phase HPLC is often employed.[6][7] A C18 column with a mobile phase gradient of acetonitrile (B52724) and water with a small percentage of formic or acetic acid is a common choice.[8][9]
-
Recrystallization: The purified compound can be further refined by recrystallization from a suitable solvent system.
Quantification of 5-HIAA using 5-HIAA-¹³C₆ by LC-MS/MS
5-HIAA-¹³C₆ is primarily used as an internal standard for the accurate quantification of 5-HIAA in biological matrices such as urine and plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation (Urine):
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet any particulate matter.
-
Transfer a specific volume (e.g., 100 µL) of the supernatant to a clean microcentrifuge tube or a well in a 96-well plate.
-
Add a known amount of 5-HIAA-¹³C₆ internal standard solution.
-
Add a protein precipitation agent (e.g., acetonitrile or methanol) to remove proteins.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[10][11]
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of an acidifier like formic acid, is common.[11]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both 5-HIAA and 5-HIAA-¹³C₆.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 5-HIAA | 192.1 | 146.1 |
| 5-HIAA-¹³C₆ | 198.1 | 152.1 |
Data Analysis:
The concentration of 5-HIAA in the sample is determined by calculating the ratio of the peak area of the endogenous 5-HIAA to the peak area of the 5-HIAA-¹³C₆ internal standard and comparing this ratio to a calibration curve prepared with known concentrations of unlabeled 5-HIAA.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and purity assessment. While a specific, detailed protocol for 5-HIAA-¹³C₆ is not published, a general procedure for acquiring ¹H and ¹³C NMR spectra of indole derivatives is as follows:
-
Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. The chemical shifts, splitting patterns, and integration of the signals will confirm the presence of the protons in the molecule.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. The presence of six signals in the aromatic region with ¹³C-¹³C coupling would be indicative of the labeled benzene ring.
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish the connectivity between protons and carbons, confirming the overall structure.
Applications in Research and Drug Development
The primary application of 5-HIAA-¹³C₆ is as an internal standard for the accurate and precise quantification of 5-HIAA levels in biological fluids.[1] This is crucial in several areas:
-
Clinical Diagnostics: The measurement of urinary 5-HIAA is a key diagnostic marker for neuroendocrine tumors (NETs), particularly carcinoid tumors, which can produce excessive amounts of serotonin.[12]
-
Neuroscience Research: Studying serotonin metabolism and turnover in the central nervous system is fundamental to understanding mood disorders, such as depression and anxiety, as well as other neurological conditions.
-
Pharmacology and Drug Development: When developing drugs that target the serotonergic system (e.g., selective serotonin reuptake inhibitors - SSRIs), it is essential to monitor their effects on serotonin metabolism. Accurate measurement of 5-HIAA provides a reliable biomarker for assessing drug efficacy and mechanism of action.
-
Metabolomics: 5-HIAA-¹³C₆ can be used in stable isotope tracer studies to investigate the flux through the serotonin metabolic pathway under various physiological or pathological conditions.
Conclusion
5-HIAA-¹³C₆ is an indispensable tool for researchers and clinicians working in the fields of neurobiology, oncology, and pharmacology. Its well-defined chemical structure and properties, particularly its isotopic labeling, enable highly accurate and reliable quantification of endogenous 5-HIAA. This, in turn, facilitates a deeper understanding of serotonin metabolism and aids in the diagnosis and monitoring of diseases, as well as the development of new therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-Hydroxyindole-3a,4,5,6,7,7a-13C6-3-acetic acid ≥98 atom % 13C, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5-Hydroxyindole-3-acetic acid (3α,4,5,6,7,7α-¹³Câ, 98%) - Cambridge Isotope Laboratories, CLM-9936-0.001 [isotope.com]
- 4. 5-Hydroxyindole-3-acetic acid-13C6 Datasheet DC Chemicals [dcchemicals.com]
- 5. Synthesis of 13C/19F/2H labeled indoles for use as tryptophan precursors for protein NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. jinjingchemical.com [jinjingchemical.com]
- 7. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. mdpi.com [mdpi.com]
- 9. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
